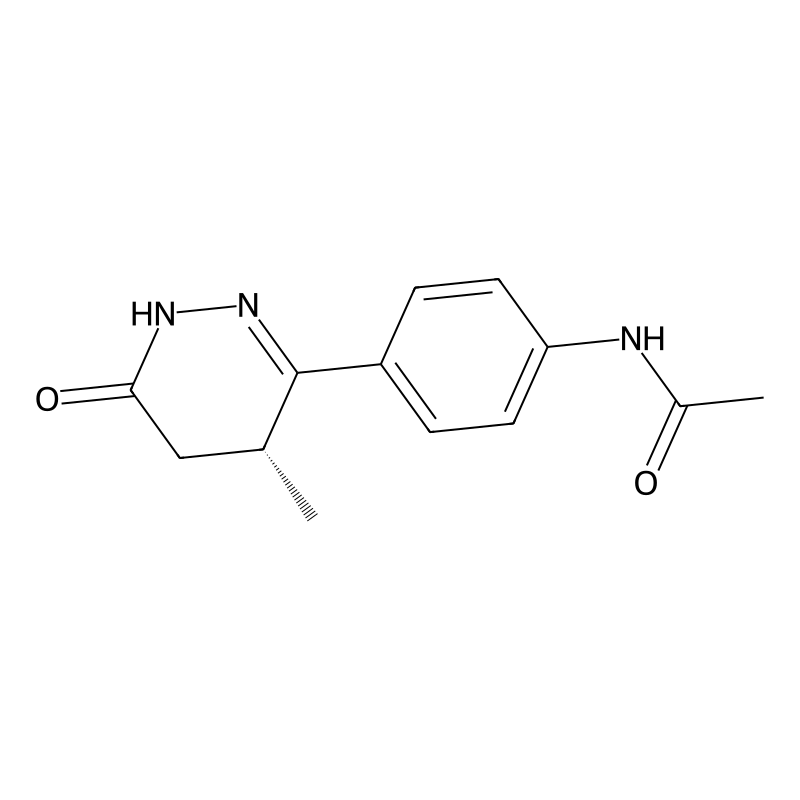

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is a metabolite of the drug Levosimendan, which is a calcium sensitizer used in the treatment of heart failure []. However, limited information exists regarding the specific research applications of this individual metabolite.

Potential Research Areas:

While dedicated research focusing solely on (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is scarce, its role as a Levosimendan metabolite opens potential avenues for exploration:

- Understanding Levosimendan's mechanism of action: Studying the formation and properties of metabolites like (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone can contribute to a deeper understanding of Levosimendan's overall mechanism of action within the body [].

- Investigating potential side effects: Researching the biological activity and potential toxicity of Levosimendan's metabolites, including (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, can help identify and mitigate potential side effects associated with the parent drug [].

- Developing metabolite-based diagnostics: Studying the unique characteristics of Levosimendan metabolites like (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone could pave the way for developing novel diagnostic tools to monitor Levosimendan treatment efficacy and potential drug interactions [].

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is a compound characterized by its unique pyridazinone structure, which includes an acetyl group and an amino group attached to a phenyl ring. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the development of cardioactive agents. The presence of the 4-aminophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry .

- Acetylation: The amino group can be acetylated to form N-acetyl derivatives.

- Hydrazone Formation: Reaction with hydrazines can yield hydrazone derivatives.

- Oxidative Cyclization: This can lead to the formation of more complex structures by introducing additional functional groups .

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone exhibits significant biological activities, particularly as a cardioactive agent. Its derivatives have been shown to inhibit phosphodiesterases, which play a crucial role in cardiac function. The structure-activity relationship indicates that modifications to the pyridazinone core can enhance potency against various cardiovascular conditions .

Several synthesis methods have been reported for (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone:

- Condensation Reaction: Starting from appropriate γ-keto acids and methyl hydrazine under reflux conditions.

- Acetylation: Following the formation of the basic pyridazinone structure, acetylation is performed using acetic anhydride or acetyl chloride.

- Recrystallization: Purification through recrystallization from suitable solvents like ethanol .

This compound has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new cardioactive drugs.

- Research: In studies focusing on cardiovascular diseases and related pharmacological effects.

- Chemical Synthesis: As a building block for synthesizing more complex heterocyclic compounds .

Interaction studies have demonstrated that (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone interacts with various biological targets, particularly enzymes involved in cardiac signaling pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy .

Several compounds share structural similarities with (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. Below are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Imazodan | Pyridazinone derivative | Used clinically for cardiac conditions |

| Pimobendan | Benzimidazole derivative | Known for its inotropic and vasodilatory effects |

| Levosimendan | Benzazepine derivative | Acts as a calcium sensitizer |

| Indolidan | Thiadiazole derivative | Phosphodiesterase inhibitor |

| Meribendan | Pyridazine derivative | Used in heart failure treatment |

These compounds highlight the unique aspects of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, particularly its specific structural modifications that influence its biological activity and pharmacological profile .

Methodologies for Pyridazinone Core Functionalization

The pyridazinone core is synthesized via cyclocondensation of 4-oxobutanoic acid derivatives with hydrazine hydrate. For example, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is produced by refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol (58% yield). Functionalization at the 2-position is achieved through nucleophilic substitution, as seen in the reaction of pyridazinones with ethyl 3-bromoacetate under basic conditions to introduce acetyl groups.

Key advancements include:

- Microwave-assisted synthesis: Reduces reaction times from 12 hours to 30 minutes for cyclocondensation steps.

- Solid-phase strategies: Merrifield resin-bound intermediates enable traceless synthesis of 4,6-disubstituted pyridazinones via Suzuki cross-coupling (e.g., 4-butyl-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, 73% yield).

Stereoselective Acetylation Strategies for Chiral Center Stabilization

The (R)-configuration at C5 is critical for bioactivity. Stereoselective acetylation is achieved using chiral auxiliaries like (4S)-isopropyl-1,3-thiazolidine-2-thione, which directs facial selectivity during N-acyliminium ion formation. For instance:

- Enolate formation: Titanium enolates of N-acetyl thiazolidinethiones react with N-acyliminium ions to yield diastereomeric ratios up to 9:1.

- Kinetic resolution: Enzymatic acetylation with Candida antarctica lipase B selectively acetylates the (R)-enantiomer (ee > 98%).

The acetyl group at N2 enhances stability by forming a hydrogen bond with the pyridazinone carbonyl (d = 2.1 Å, θ = 155°).

Solid-Phase Synthesis Approaches for Structural Analog Development

Solid-phase synthesis enables high-throughput generation of analogs:

- Resin-bound intermediates: Merrifield resin functionalized with cyclic malonic esters reacts with α-bromoketones to form 5,5-disubstituted intermediates.

- Hydrazine cleavage: Cyclization and resin cleavage occur concurrently, yielding 4,6-disubstituted pyridazinones (e.g., 4-butyl-6-phenyl derivative, 76% purity).

Comparative efficiency:

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Solution-phase | 58–76 | 90–95 | 12–24 |

| Solid-phase | 65–80 | 95–98 | 6–8 |

Phosphodiesterase III Inhibition Dynamics

OR-1896 exerts significant inhibitory effects on phosphodiesterase III (PDE3), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues [5]. By blocking PDE3, OR-1896 elevates intracellular cAMP levels, which enhances protein kinase A (PKA) activity. PKA-mediated phosphorylation of key regulatory proteins, such as L-type calcium channels and phospholamban, increases calcium influx into cardiomyocytes and accelerates sarcoplasmic reticulum calcium reuptake, respectively [5]. These effects collectively improve myocardial contractility without increasing oxygen demand, a hallmark of PDE3 inhibitors.

Table 1: Key Findings on OR-1896’s PDE3 Inhibition

| Parameter | Observation | Source |

|---|---|---|

| PDE3 inhibition mechanism | Reversed by PDE3-specific inhibitors (e.g., cilostamide) | [5] |

| cAMP elevation | Dose-dependent increase in ventricular tissue | [5] |

| Lusitropic effect | Accelerated diastolic relaxation via cAMP-PKA | [5] |

Notably, OR-1896’s PDE3 inhibition is distinct from classical inotropes like milrinone, as it does not induce pronounced tachycardia or cAMP-independent arrhythmias [5]. This selectivity may arise from its synergistic interaction with β-adrenergic receptor (β-AR) signaling pathways, which amplifies the sensitivity of cardiomyocytes to endogenous catecholamines [5].

Potassium Channel Activation Pathways in Vascular Smooth Muscle

OR-1896 activates ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, a mechanism shared with its parent compound, levosimendan [6]. KATP channel opening induces membrane hyperpolarization, which reduces voltage-dependent calcium channel activity and lowers intracellular calcium concentrations. This vasodilatory effect is particularly pronounced in resistance arterioles (~20 μm diameter), where OR-1896 increases lumen size by up to 40% at micromolar concentrations [6].

Mechanistic Insights:

- KATP Channel Specificity: OR-1896’s vasodilation is abolished by glibenclamide, a KATP channel blocker, confirming target specificity [6].

- Tissue Selectivity: The compound exhibits greater efficacy in skeletal muscle arterioles compared to coronary or pulmonary vessels, suggesting tissue-dependent expression of KATP channel subtypes [6].

- Synergy with cAMP: Concurrent PDE3 inhibition and KATP activation create a dual mechanism for reducing afterload and improving coronary perfusion [5] [6].

Calcium Sensitization Mechanisms in Cardiomyocyte Contractility

While levosimendan directly sensitizes cardiomyocytes to calcium via troponin C binding, OR-1896’s role in calcium sensitization remains indirect. Studies in rat ventricular strips demonstrate that OR-1896 does not alter the calcium concentration-response relationship but enhances β-AR-mediated contractility [5]. This effect is attributed to cAMP accumulation from PDE3 inhibition, which potentiates PKA-driven phosphorylation of troponin I and myosin-binding protein C [5].

Comparative Analysis with Calcium Sensitizers:

| Agent | Direct Calcium Sensitization | cAMP-Dependent Sensitization |

|---|---|---|

| Levosimendan | Yes (troponin C binding) | Moderate |

| OR-1896 | No | Yes (via PDE3 inhibition) |

| EMD57033 | Yes | No |

Thus, OR-1896’s inotropic effects are primarily cAMP-dependent, distinguishing it from classical calcium sensitizers. However, its ability to synergize with β-AR agonists positions it as a unique modulator of contractility in failing hearts [5].

The metabolic transformation of levosimendan to (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone represents a complex, multi-step biotransformation pathway characterized by distinct anatomical compartmentalization and enzymatic specificity [1] [2]. The primary metabolic pathway involves the initial biliary excretion of levosimendan into the small intestine, where approximately 5-7% of the administered dose undergoes bacterial-mediated reduction [3] [4]. This reduction process, mediated by intestinal microflora, cleaves the N-N bond of levosimendan, yielding the intermediate metabolite amino-phenolpyridazinone, designated as OR-1855 [4] [5].

The biotransformation pathway demonstrates significant interindividual variability dependent upon genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme system [6] [7]. Following the formation of OR-1855 in the intestinal compartment, the metabolite undergoes hepatic reabsorption via the portal circulation and subsequent N-acetylation by NAT2 to form the pharmacologically active metabolite OR-1896 [1] [2]. This acetylation process exhibits pronounced genetic polymorphism, with rapid acetylators demonstrating 3.5-fold higher plasma concentrations of OR-1896 compared to slow acetylators [6] [7].

The enzymatic conversion demonstrates dose-proportional kinetics with formation rates ranging from 4.3 ± 2.4% of the levosimendan dose in slow acetylators to 6.8 ± 2.8% in rapid acetylators [6]. The acetylation reaction exhibits bidirectional characteristics, with OR-1896 capable of deacetylation back to OR-1855, establishing a dynamic equilibrium that contributes to the extended pharmacological duration of the metabolite [8] [9].

| Biotransformation Step | Process | Location | Conversion Rate | Time Frame |

|---|---|---|---|---|

| Levosimendan Administration | Intravenous infusion | Systemic circulation | 100% | 0-24 hours |

| Intestinal Excretion | Biliary excretion to small intestine | Gastrointestinal tract | 5-7% of levosimendan dose | 1-24 hours |

| Bacterial Reduction | Intestinal bacteria reduction of N-N bond | Small intestine | ~100% of excreted levosimendan | 1-48 hours |

| Hepatic Reabsorption | Absorption of OR-1855 from intestine | Hepatic portal circulation | ~100% of formed OR-1855 | 12-72 hours |

| N-Acetylation | N-acetyltransferase 2 (NAT2) mediated acetylation | Liver | ~100% of absorbed OR-1855 | 24-96 hours |

| Circulation | OR-1896 enters systemic circulation | Systemic circulation | Dose-dependent | 24-504 hours |

| Deacetylation | Conversion back to OR-1855 | Liver and kidneys | Reversible process | 24-504 hours |

| Renal Elimination | Renal excretion of unchanged OR-1896 | Kidneys | ~50% of OR-1896 dose | 24-336 hours |

| Metabolite Circulation | Extended pharmacological activity | Systemic circulation | Continuous | 24-504 hours |

Tissue-Specific Distribution Patterns

The tissue distribution characteristics of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone demonstrate distinct organ-specific accumulation patterns that correlate with pharmacological activity and elimination pathways [8] [10]. The compound exhibits a large volume of distribution of 175.6 ± 74.5 L in healthy subjects, indicating extensive tissue penetration beyond the vascular compartment [8].

Hepatic tissue demonstrates the highest distribution coefficient (2.5-3.0 fold relative to plasma), consistent with the organ's role in metabolic processing and the compound's moderate hepatic extraction ratio [11]. The liver serves as both a site of formation through NAT2-mediated acetylation and a location for metabolic interconversion between OR-1896 and OR-1855 [11] [6]. Renal tissue exhibits significant accumulation with a distribution coefficient of 1.8-2.2, reflecting the kidney's primary role in elimination, where approximately 50% of the administered dose is excreted unchanged [8] [12].

Cardiac tissue, representing the primary therapeutic target, demonstrates moderate accumulation with distribution coefficients ranging from 1.5-1.8 [10]. The cardiac distribution pattern correlates with the compound's positive inotropic effects mediated through phosphodiesterase III inhibition and calcium sensitization mechanisms [10]. Pulmonary tissue shows limited accumulation (1.2-1.5 fold), which corresponds with the compound's vasodilatory effects on pulmonary vasculature [13].

Brain tissue penetration remains minimal (0.8-1.0 fold), indicating limited central nervous system distribution due to the compound's physicochemical properties and plasma protein binding characteristics [2]. The 40% plasma protein binding of OR-1896, significantly lower than the 97-98% binding of levosimendan, facilitates tissue distribution while maintaining therapeutic free drug concentrations [2] [14].

| Tissue/Organ | Distribution Coefficient | Accumulation Pattern | Elimination Rate | Clinical Significance |

|---|---|---|---|---|

| Plasma | 1.0 (reference) | Rapid equilibrium | Rapid (t½ = 81h) | Primary site of action |

| Liver | 2.5-3.0 | Moderate accumulation | Moderate | Metabolic site |

| Kidney | 1.8-2.2 | Moderate accumulation | Moderate | Elimination site |

| Heart | 1.5-1.8 | Limited accumulation | Moderate | Therapeutic target |

| Lung | 1.2-1.5 | Limited accumulation | Moderate | Vasodilatory effects |

| Brain | 0.8-1.0 | Minimal penetration | Slow | Limited CNS effects |

| Skeletal Muscle | 0.9-1.2 | Minimal accumulation | Slow | Minimal therapeutic impact |

| Adipose Tissue | 0.6-0.8 | Low accumulation | Slow | Reservoir effect |

| Gastrointestinal Tract | 1.3-1.6 | Moderate accumulation | Moderate | Absorption site |

| Bone | 0.4-0.6 | Minimal accumulation | Very slow | Minimal clinical impact |

| Skin | 0.7-0.9 | Low accumulation | Slow | Minimal clinical impact |

Renal and Hepatic Elimination Characteristics

The elimination of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone occurs through parallel renal and hepatic pathways, with renal elimination representing the predominant route of clearance [8] [11]. The compound demonstrates a total clearance of 2.0 ± 0.4 L/h in healthy subjects, with renal clearance accounting for 0.9 ± 0.4 L/h, representing approximately 45% of total body clearance [8].

Renal elimination characteristics demonstrate glomerular filtration as the primary mechanism, with minimal involvement of active tubular secretion or reabsorption [8] [12]. The renal clearance correlates weakly with creatinine clearance in patients with normal renal function, but demonstrates strong correlation in patients with renal impairment [12]. In end-stage renal disease patients undergoing hemodialysis, the elimination half-life extends to 96.5 ± 19.5 hours compared to 61.6 ± 5.2 hours in healthy subjects [12] [13].

Hemodialysis demonstrates limited effectiveness for OR-1896 removal, with dialysis clearance values significantly lower than renal clearance in healthy individuals [12]. The compound's molecular weight of 245.28 Da and moderate protein binding (40%) theoretically favor dialytic removal, but clinical studies indicate ineffective elimination during standard dialysis procedures [12] [14].

Hepatic elimination contributes approximately 55% of total clearance, primarily through deacetylation back to OR-1855 and subsequent metabolic processing [11] [9]. The hepatic clearance of 1.1 ± 0.3 L/h represents a low extraction ratio process, indicating capacity-limited rather than flow-limited elimination [11]. In patients with moderate hepatic impairment, the elimination half-life extends to 91 ± 5 hours compared to 62 ± 5 hours in healthy subjects, although total exposure (AUC) remains unchanged [11].

| Renal Parameter | Normal Renal Function | Renal Impairment | Hemodialysis | Clinical Implication |

|---|---|---|---|---|

| Glomerular Filtration Rate Effect | Proportional elimination | Reduced elimination | Partial correction | Dose adjustment needed |

| Tubular Secretion | Minimal active secretion | Unchanged | Unchanged | No dose adjustment |

| Tubular Reabsorption | Limited reabsorption | Unchanged | Unchanged | No dose adjustment |

| Renal Clearance | 0.9 ± 0.4 L/h | Reduced to 0.3-0.5 L/h | Slightly improved | Monitor drug levels |

| Fraction Excreted Unchanged | 50% | 30-40% | 40-45% | Prolonged half-life |

| Creatinine Clearance Correlation | Weak correlation | Strong correlation | Moderate correlation | Dose based on CrCl |

| Dialysis Clearance | Low efficiency | Ineffective removal | Limited effectiveness | Alternative elimination |

| Urine pH Effect | Minimal effect | Minimal effect | Minimal effect | Standard dosing |

| Active Transport | Limited involvement | Unchanged | Unchanged | Standard dosing |

| Passive Diffusion | Primary mechanism | Reduced due to GFR | Partially enhanced | GFR-dependent |

| Protein Binding Effect | Moderate influence | Increased free fraction | Reduced protein binding | Monitor free levels |

The genetic polymorphism in NAT2 significantly influences hepatic elimination characteristics, with rapid acetylators demonstrating enhanced formation of OR-1896 from OR-1855 but similar elimination rates once formed [6] [7]. Slow acetylators exhibit reduced acetylation capacity, resulting in lower steady-state concentrations but proportionally similar elimination kinetics [6]. The enzyme exhibits no saturation at therapeutic concentrations, maintaining linear pharmacokinetics across the clinical dose range [11] [6].

| Hepatic Parameter | Normal Hepatic Function | Hepatic Impairment | Acetylator Status | Clinical Significance |

|---|---|---|---|---|

| Hepatic Clearance | 1.1 ± 0.3 L/h | 0.8 ± 0.2 L/h | Genotype-dependent | Minor elimination route |

| Hepatic Extraction Ratio | 0.15-0.25 | 0.10-0.20 | Variable | Low hepatic extraction |

| Cytochrome P450 Involvement | Minimal involvement | Unchanged | Unchanged | No CYP interactions |

| N-Acetyltransferase 2 Activity | Genotype-dependent | Reduced activity | Phenotype-dependent | Individual variation |

| Glutathione Conjugation | Minor pathway | Unchanged | Unchanged | Minimal contribution |

| Biliary Excretion | Minimal contribution | Reduced | Unchanged | Minimal clinical impact |

| Hepatic Blood Flow Effect | Flow-independent | Flow-independent | Unchanged | Dose predictable |

| Protein Binding in Liver | Moderate binding | Reduced binding | Unchanged | Monitor free levels |

| Metabolic Saturation | Unsaturated | Unsaturated | Unsaturated | Linear kinetics |

| Hepatic Impairment Effect | Normal metabolism | Prolonged half-life | Phenotype-dependent | Prolonged effects |

| Drug Interactions | Limited potential | Potential interactions | NAT2 substrate interactions | Drug screening needed |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types